molecular formula C21H20Cl2N5O2.C2H3O2<br>C23H23Cl2N5O4 B13796455 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate CAS No. 59709-07-8

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate

Cat. No.: B13796455
CAS No.: 59709-07-8
M. Wt: 504.4 g/mol
InChI Key: RDYVMOQUBHURJY-UHFFFAOYSA-M
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Description

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium group, an azo linkage, and dichloro-nitrophenyl substituents, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate typically involves multiple steps, including the formation of the azo linkage and the introduction of the pyridinium group. The process often starts with the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with an appropriate phenyl derivative. The final step involves the quaternization of the resulting compound with pyridine and subsequent acetylation to form the acetate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and pyridinium group play crucial roles in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium acetate
  • 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride

Uniqueness

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

59709-07-8

Molecular Formula

C21H20Cl2N5O2.C2H3O2
C23H23Cl2N5O4

Molecular Weight

504.4 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;acetate

InChI

InChI=1S/C21H20Cl2N5O2.C2H4O2/c1-2-27(13-12-26-10-4-3-5-11-26)17-8-6-16(7-9-17)24-25-21-19(22)14-18(28(29)30)15-20(21)23;1-2(3)4/h3-11,14-15H,2,12-13H2,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

RDYVMOQUBHURJY-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.CC(=O)[O-]

Origin of Product

United States

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